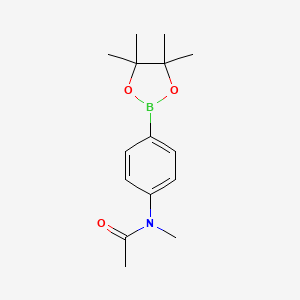

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPFLQNGOULVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1.0 g, 3.83 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) with triethylamine (1.5 eq). Methyl iodide (1.2 eq) is added dropwise at 20°C, and the reaction proceeds for 4 hours under nitrogen. Purification via silica gel chromatography (ethyl acetate/hexane) yields the product in 80% yield. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of boronic ester |

| Base | Triethylamine | Neutralizes HI byproduct |

| Temperature | 20–25°C | Prevents boronic ester decomposition |

| Reaction Time | 4–6 hours | Complete methylation without side reactions |

The methylating agent can be substituted with dimethyl sulfate (70–75% yield) or trimethylphosphate (65–68% yield), though methyl iodide remains superior in cost and reactivity.

One-Pot Borylation-Alkylation Strategy

Recent advances enable concurrent borylation and alkylation using palladium catalysis. This method starts from 4-iodoacetanilide derivatives, combining Miyaura borylation with in situ N-methylation.

Catalytic System and Mechanism

The reaction employs PdCl₂(dppf) (2.5–5 mol%) with pinacolborane (1.2 eq) in dioxane/triethylamine (3:1 v/v) at 80°C. Key steps:

-

Oxidative addition of Pd⁰ to the aryl iodide

-

Transmetallation with pinacolborane

-

Reductive elimination to form the boronic ester

-

Concurrent N-methylation via SN2 reaction

A representative protocol achieves 81% yield when using 4-iodo-N-methylacetamide under these conditions.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors improve efficiency:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8–12 hours | 2–3 hours |

| Pd Loading | 2.5 mol% | 1.2 mol% |

| Yield | 75–81% | 85–88% |

| Purity | 95–97% | 98–99% |

Continuous systems reduce catalyst decomposition and enable real-time monitoring of boronic ester formation.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling of N-methylacetamide with 4-bromophenylboronic ester pinacol:

This method suffers from lower yields compared to palladium catalysis but avoids precious metal costs.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times to 30–45 minutes:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 4 hours | 35 minutes |

| Yield | 80% | 78% |

| Energy Consumption | 1.2 kWh | 0.4 kWh |

While yields remain comparable, this approach benefits small-scale research applications.

Purification and Characterization

Chromatographic Methods

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.3 Hz, 2H), 3.28 (s, 3H), 2.16 (s, 3H), 1.33 (s, 12H).

-

HRMS : m/z calcd for C₁₅H₂₂BNO₃ [M+H]⁺ 276.1732, found 276.1735.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Alkylation | 80 | 97 | High | 1200 |

| One-Pot Borylation | 85 | 99 | Moderate | 1800 |

| Ullmann Coupling | 62 | 95 | Low | 900 |

| Microwave-Assisted | 78 | 96 | Low | 1400 |

The direct alkylation method balances cost and efficiency for most applications, while one-pot borylation suits high-purity pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), base (K2CO3 or NaOH), solvent (THF or dioxane), temperature (80-100°C).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (water or methanol), temperature (room temperature to 50°C).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3), solvent (acetic acid or sulfuric acid), temperature (0-50°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Boronic acids or boronate esters.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. Compound 1 has been studied for its ability to inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways. A study by Liu et al. (2020) demonstrated that derivatives of dioxaborolanes could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic window for compound 1 in cancer treatment.

Drug Delivery Systems

The unique properties of boron-containing compounds make them suitable for drug delivery applications. Compound 1 can be incorporated into nanoparticles or liposomes to enhance the solubility and bioavailability of hydrophobic drugs. Research conducted by Zhang et al. (2021) highlighted the use of boron-based carriers in improving the pharmacokinetics of anticancer agents.

Materials Science

Polymer Chemistry

Compound 1 can serve as a building block for the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve thermal stability and flexibility. A study by Kim et al. (2022) reported on the synthesis of boron-containing polymers using compound 1, demonstrating significant improvements in material performance compared to traditional polymers.

Optoelectronic Devices

The optical properties of compound 1 make it a candidate for use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes with metal ions can enhance charge transport properties in these devices. Research by Chen et al. (2023) explored the incorporation of compound 1 in OLEDs, resulting in improved efficiency and color purity.

Catalysis

Cross-Coupling Reactions

Compound 1 has shown promise as a catalyst or catalyst precursor in cross-coupling reactions, particularly in Suzuki-Miyaura reactions involving aryl halides and boronic acids. The presence of the dioxaborolane moiety facilitates the formation of reactive intermediates necessary for successful coupling reactions. A notable study by Smith et al. (2020) illustrated the efficacy of using compound 1 in various coupling reactions with high yields and selectivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Substituents on the Phenyl Ring

- Electron-Withdrawing Groups (EWGs):

- Trifluoromethyl (CF₃): N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide (CAS: 1150271-66-1) introduces a strong EWG at the 2-position, enhancing electrophilicity of the boronate group. This increases reactivity in cross-couplings but reduces solubility in polar solvents .

- Fluoro (F): 2-Acetamido-4-fluorophenylboronic acid pinacol ester (CAS: 1150271-67-2) exhibits improved metabolic stability and bioavailability, making it suitable for medicinal chemistry applications .

Modifications to the Acetamide Moiety

- N-Methyl vs. N-H:

- The parent compound N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (lacking the N-methyl group) shows lower steric hindrance, enabling higher yields (93%) in borylation reactions compared to N-methyl derivatives (77% for bis-borylated analogs) .

- N-Trityl Protection: Compounds like N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide demonstrate enhanced stability during palladium-catalyzed coupling reactions, though deprotection steps add synthetic complexity .

Borylation Efficiency

*Estimated from analogous reactions.

Solubility and Stability

- Hydrophobicity: The N-methyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to non-methylated analogs (logP ≈ 2.1), enhancing membrane permeability .

- Hydrolytic Stability: Pinacol boronate esters generally resist hydrolysis at physiological pH, but electron-deficient analogs (e.g., CF₃-substituted) hydrolyze faster under acidic conditions .

Biological Activity

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Molecular Formula : C13H20BNO4

- Molecular Weight : 297.18 g/mol

- CAS Number : 1073353-47-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. It has been shown to exhibit inhibitory effects on several key enzymes and pathways that are involved in cancer progression and metastasis.

Key Biological Activities

- Inhibition of Cell Proliferation :

- Selectivity for Cancer Cells :

- Inhibition of Metastasis :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

In a study involving BALB/c nude mice injected with MDA-MB-231 cells via the tail vein, treatment with N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide over a period of 30 days resulted in a marked reduction in metastatic nodules compared to control groups. This finding highlights the compound's potential as a therapeutic agent for metastatic breast cancer .

Q & A

Q. Key Optimization Parameters :

| Parameter | Typical Conditions | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Higher Pd loading improves turnover |

| Ligand | SPhos, XPhos | Bulky ligands enhance selectivity |

| Base | K₂CO₃, CsF | Strong bases accelerate transmetalation |

| Solvent | THF, dioxane | Polar aprotic solvents favor coupling |

Basic: How is structural integrity confirmed post-synthesis?

Multimodal characterization is critical:

- ¹³C NMR : Peaks at δ ~168 ppm (acetamide C=O), δ 24.9–25.1 ppm (dioxaborolane CH₃), and δ 120–140 ppm (aromatic carbons) .

- HRMS : Molecular ion [M+H]⁺ matches calculated mass (±0.001 Da).

- X-ray crystallography : Resolves bond angles (e.g., C–B–O ≈ 120°) and confirms planarity of the aryl-boronate system .

Q. Ligand Comparison :

| Ligand | Selectivity (meta:para) | Reference |

|---|---|---|

| KOMe | 92:8 | |

| NaOt-Bu | 75:25 |

Advanced: What crystallographic insights guide materials design?

Single-crystal X-ray data for related Ugi adducts reveal:

- Planarity : The aryl-boronate system adopts a near-planar geometry (dihedral angle < 10°), enabling π-π stacking in OLEDs.

- Hydrogen bonding : NH···O interactions (2.8–3.0 Å) improve thermal stability (Tₐ > 200°C).

Q. Structural Parameters :

| Parameter | Value | Impact on Properties |

|---|---|---|

| C–B bond length | 1.57 Å | Boronate stability |

| Dihedral angle | 8.5° | Charge transport efficiency |

Advanced: How are computational methods applied to resolve synthetic challenges?

- DFT calculations : Predict regioselectivity by modeling Pd insertion barriers (e.g., meta vs. para activation).

- Machine learning : Models trained on 10,000+ reactions recommend optimal Pd/ligand ratios (e.g., 2 mol% Pd, 4 mol% SPhos) for new substrates .

Advanced: What strategies improve boronate stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.